molecular formula C34H57NO8 B160525 Pingbeininoside CAS No. 131984-90-2

Pingbeininoside

Cat. No. B160525
M. Wt: 607.8 g/mol
InChI Key: CXACCEOTKMZDPQ-YCZVTURLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pingbeininoside is a natural product that belongs to the class of glycosides, which are compounds composed of a sugar molecule and a non-sugar molecule. It was first isolated from the bark of the Chinese medicinal plant, Pingbeinino, and has since been found in other plants as well. Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of Pingbeininoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Pingbeininoside has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell death. Additionally, Pingbeininoside has been found to inhibit the replication of certain viruses, including the hepatitis C virus.

Advantages And Limitations For Lab Experiments

One advantage of using Pingbeininoside in lab experiments is that it is a natural product, which makes it easier to obtain compared to synthetic compounds. Additionally, it has been shown to have several potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using Pingbeininoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on Pingbeininoside. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying the interactions between Pingbeininoside and specific enzymes and proteins. Another area of research could focus on developing new methods for synthesizing Pingbeininoside. This could make it easier to obtain and could also lead to the development of new analogs with improved therapeutic properties. Finally, research could focus on studying the potential therapeutic applications of Pingbeininoside in more detail, including its use in combination with other drugs.

Synthesis Methods

The synthesis of Pingbeininoside can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method for isolating Pingbeininoside involves extracting it from the bark of the Pingbeinino plant using solvents such as ethanol or methanol. Chemical synthesis of Pingbeininoside can also be achieved using various chemical reactions.

Scientific Research Applications

Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. Its anti-inflammatory properties make it a potential treatment for conditions such as arthritis and other inflammatory diseases. Its anti-tumor properties make it a potential treatment for cancer, while its anti-viral properties make it a potential treatment for viral infections.

properties

CAS RN

131984-90-2

Product Name

Pingbeininoside

Molecular Formula

C34H57NO8

Molecular Weight

607.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1

InChI Key

CXACCEOTKMZDPQ-YCZVTURLSA-N

Isomeric SMILES

C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O

SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O

Canonical SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O

synonyms

pingbeininoside

Origin of Product

United States

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